molecular formula C15H23ClN2O B4027279 1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea

1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea

Cat. No.: B4027279
M. Wt: 282.81 g/mol
InChI Key: OLGZHWKIWVYFHY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea is a urea derivative characterized by a 4-chlorophenyl group and a branched 2-ethylhexyl substituent. The 2-ethylhexyl group, a bulky alkyl chain, likely enhances lipophilicity, influencing solubility and bioactivity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-ethylhexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-3-5-6-12(4-2)11-17-15(19)18-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGZHWKIWVYFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea typically involves the reaction of 4-chloroaniline with 2-ethylhexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

4-Chloroaniline+2-Ethylhexyl isocyanateThis compound\text{4-Chloroaniline} + \text{2-Ethylhexyl isocyanate} \rightarrow \text{this compound} 4-Chloroaniline+2-Ethylhexyl isocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of flow reactors, which offer better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Overview

The following table summarizes key analogs with 4-chlorophenyl or related groups, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Applications/Source
Triclocarban 3,4-dichlorophenyl C₁₃H₉Cl₃N₂O 315.58 Cosmetic preservative (0.2% in rinse-off products)
Diflubenzuron 2,6-difluorobenzoyl C₁₄H₉ClF₂N₂O₂ 310.68 Pesticide (trade names: Dimilin®, Vigilante®)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea 4-hydroxyaryl, trifluoromethyl C₁₄H₁₀ClF₃N₂O₂ 338.69 Synthetic intermediate (Thieme Verlag synthesis protocol)
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea 3-chloro-4-methylphenyl, hydroxyalkyl C₁₃H₁₈ClN₂O₂ 270.76 Pharmaceutical intermediate (Hairui Chem catalog)
1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea 2-chlorophenyl, 4-ethoxyphenyl C₁₅H₁₅ClN₂O₂ 290.75 Structural analysis (collision cross-section studies)
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea nitroarylsulfonyl, chloroethyl C₁₅H₁₄ClN₃O₅S 383.81 Research chemical (ECHEMI catalog)
1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea styryl, methoxyphenyl C₁₆H₁₅ClN₂O₂ 302.76 Material science (ChemBK supplier data)
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea tert-butyl isoxazole C₁₄H₁₆ClN₃O₂ 293.75 Agrochemical research (HXCHEM database)
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea propargyl C₁₀H₉ClN₂O 208.65 Specialty chemical (American Elements catalog)
Lipophilicity and Bioactivity
  • Triclocarban : The 3,4-dichlorophenyl group increases hydrophobicity, enhancing antimicrobial activity. Its use in cosmetics is restricted due to bioaccumulation concerns.
  • Diflubenzuron : The 2,6-difluorobenzoyl moiety improves insecticidal activity by disrupting chitin synthesis. Its polar fluorine atoms may enhance water solubility compared to alkyl-substituted analogs.
Structural Diversity
  • 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea : The conjugated styryl group could enable applications in optoelectronics or as a fluorescence probe.
  • 1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea : The isoxazole ring is prevalent in herbicides, suggesting herbicidal or fungicidal activity.

Key Contrasts with 1-(4-Chlorophenyl)-3-(2-ethylhexyl)urea

While direct data on this compound is absent, its 2-ethylhexyl chain distinguishes it from analogs:

  • Higher Lipophilicity : The branched alkyl chain likely increases membrane permeability compared to polar groups (e.g., hydroxyl in or methoxy in ).
  • Reduced Reactivity : Unlike electron-deficient substituents (e.g., -CF₃ in ), the alkyl group may decrease electrophilicity, altering metabolic pathways.
  • Potential Applications: Similar to triclocarban , it may serve as a preservative, but its larger alkyl chain could reduce regulatory restrictions linked to bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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